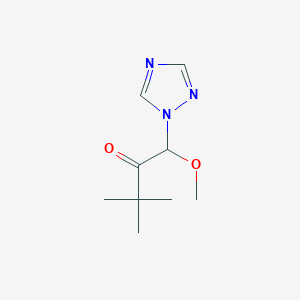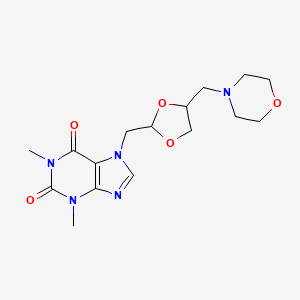
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- is a complex organic compound with a purine base structure
Méthodes De Préparation
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the introduction of the morpholinylmethyl and dioxolan groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-((4-(4-morpholinylmethyl)-1,3-dioxolan-2-yl)methyl)- can be compared with other similar compounds, such as other purine derivatives. These compounds may share similar chemical structures but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
80020-23-1 |
|---|---|
Formule moléculaire |
C16H23N5O5 |
Poids moléculaire |
365.38 g/mol |
Nom IUPAC |
1,3-dimethyl-7-[[4-(morpholin-4-ylmethyl)-1,3-dioxolan-2-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C16H23N5O5/c1-18-14-13(15(22)19(2)16(18)23)21(10-17-14)8-12-25-9-11(26-12)7-20-3-5-24-6-4-20/h10-12H,3-9H2,1-2H3 |
Clé InChI |
PASPNMNFZXXSGT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCC(O3)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-dec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14436963.png)




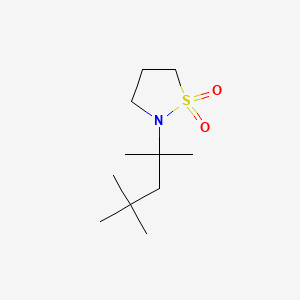
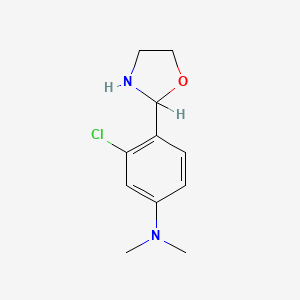
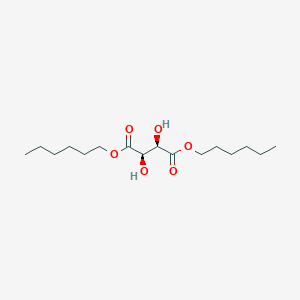
![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)
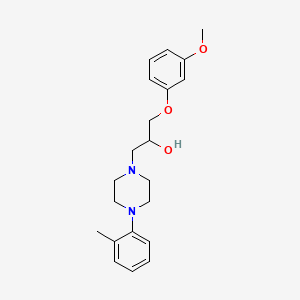
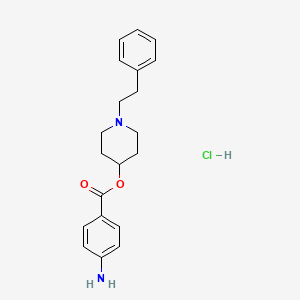
![N-(8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)acetamide](/img/structure/B14437025.png)
